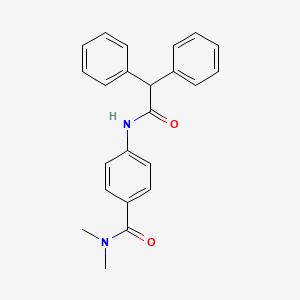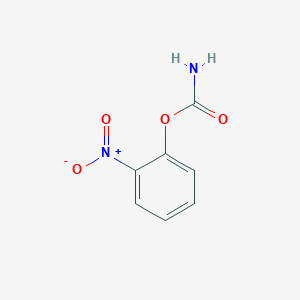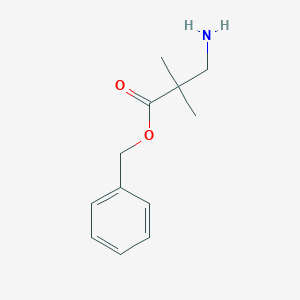
2-Fluoro-4-(pyridin-4-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is an organic compound with the molecular formula C12H7ClFNO It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridine ring at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoyl chloride in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted benzoyl chlorides.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(pyridin-4-yl)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Coupled Products: Formed through Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
2-Fluoro-4-(pyridin-4-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride in chemical reactions involves the reactivity of the benzoyl chloride group and the influence of the fluorine and pyridine substituents. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the benzoyl chloride group, making it more susceptible to nucleophilic attack. The pyridine ring can also participate in coordination with metal catalysts, influencing the course of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
Benzoyl Chloride, 4-Fluoro-: A simpler fluorinated benzoyl chloride without the pyridine ring.
Uniqueness
2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C12H7ClFNO |
|---|---|
Poids moléculaire |
235.64 g/mol |
Nom IUPAC |
2-fluoro-4-pyridin-4-ylbenzoyl chloride |
InChI |
InChI=1S/C12H7ClFNO/c13-12(16)10-2-1-9(7-11(10)14)8-3-5-15-6-4-8/h1-7H |
Clé InChI |
XFNWHPITMUTKAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Phenyl-1H-imidazol-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8478907.png)
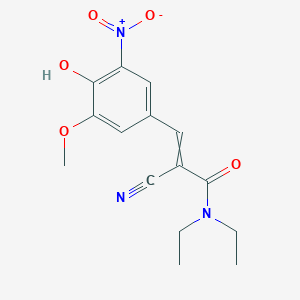
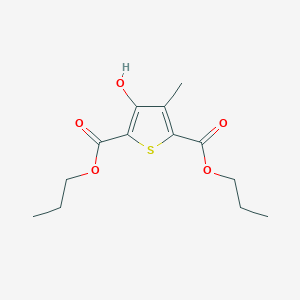

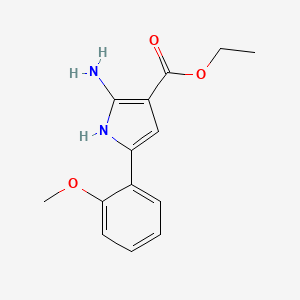
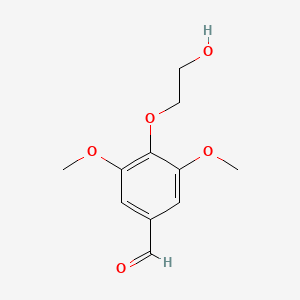

![5-ethyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8478978.png)

